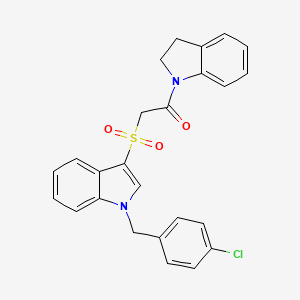
N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H17NO4S and a molecular weight of 307.36 . It is a solid substance used for research purposes .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide” comprises of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide” is a solid substance . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Enzyme Inhibition and Molecular Docking
A study on the synthesis and characterization of sulfa drug derivatives, including Schiff bases of N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide, explored their enzyme inhibition capabilities. These compounds were found to act as inhibitors for enzymes such as cholesterol esterase, tyrosinase, and α-amylase, among others. Molecular docking studies further elucidated the binding interactions between these inhibitors and the target enzymes, suggesting potential therapeutic applications in regulating enzyme activity related to various diseases (Alyar et al., 2019).
Anticancer and Anti-HCV Agents
Another research focus is the development of celecoxib derivatives, including N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide, for potential therapeutic uses. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study highlighted the therapeutic potential of these derivatives, particularly in treating conditions such as inflammation, pain, oxidative stress, cancer, and hepatitis C virus (HCV) infections (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
Research into the synthesis of new benzenesulfonamide derivatives, including those related to N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide, has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These studies focus on compounds with high singlet oxygen quantum yields, making them potent photosensitizers for killing cancer cells when exposed to light. Such properties are crucial for developing effective PDT agents that can selectively target and destroy cancer cells with minimal side effects (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitors
Several studies have investigated the synthesis and biological evaluation of benzenesulfonamide derivatives as carbonic anhydrase inhibitors. These compounds have shown significant inhibitory activity against various human carbonic anhydrase isoforms, which are implicated in a range of physiological and pathological processes. The research indicates potential applications in treating diseases such as glaucoma, edema, epilepsy, and cancer, where regulation of carbonic anhydrase activity is beneficial (Mishra et al., 2017).
Propriétés
IUPAC Name |
N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-16(4-2)21(18,19)14-8-5-12(6-9-14)15-10-7-13(11-17)20-15/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTRKFQLJJWBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

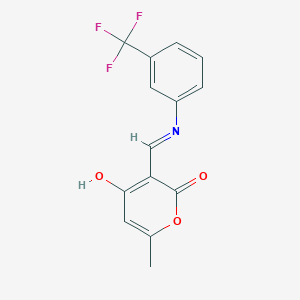
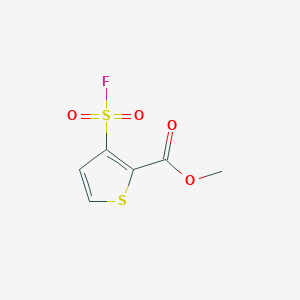

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)
![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)
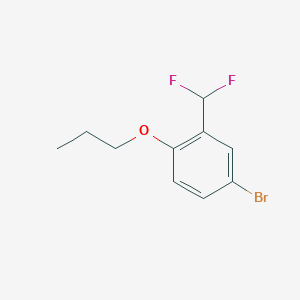
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2702285.png)
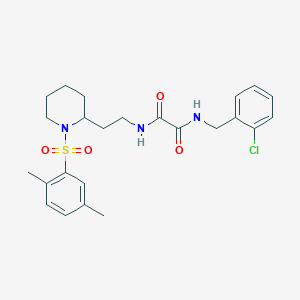
![(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2702287.png)
![3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2702288.png)
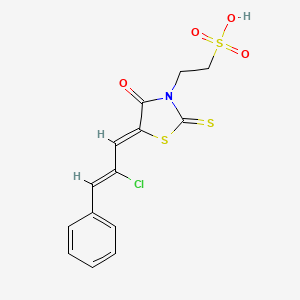
![3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2702290.png)
